molecular formula C14H21ClN4O B2952897 N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339107-28-7

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2952897
CAS No.: 339107-28-7
M. Wt: 296.8
InChI Key: PWLDASOFIHLAQW-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS: 339107-28-7) is a synthetic compound featuring a tetrahydro-1(2H)-pyrazinecarboxamide core substituted with a tert-butyl group and a 6-chloro-2-pyridinyl moiety. Its molecular formula is C₁₄H₂₁ClN₄O, with a molecular weight of 296.80 g/mol .

Properties

IUPAC Name

N-tert-butyl-4-(6-chloropyridin-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O/c1-14(2,3)17-13(20)19-9-7-18(8-10-19)12-6-4-5-11(15)16-12/h4-6H,7-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLDASOFIHLAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=NC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, with the CAS number 339107-28-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological efficacy, structure-activity relationships, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C14H21ClN4OC_{14}H_{21}ClN_{4}O, with a molecular weight of 296.8 g/mol. The compound features a tetrahydro-pyrazine ring, a chloro-pyridine moiety, and a tert-butyl group, which contribute to its unique properties and biological activities .

Synthesis

The synthesis of this compound typically involves the condensation of chlorinated pyrazine derivatives with various amines. For example, reactions involving substituted pyrazinecarboxylic acids and amines can yield this carboxamide through established synthetic routes . The structural modifications during synthesis are crucial for enhancing biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial and antifungal properties. Studies indicate that derivatives of this compound exhibit notable activity against Mycobacterium tuberculosis and various fungal strains . The structure-activity relationship (SAR) suggests that variations in substituents can enhance or diminish antimicrobial potency.

Microbial Target Activity
Mycobacterium tuberculosisSignificant inhibition
Fungal strainsNotable antifungal activity

Herbicidal Activity

Preliminary evaluations suggest that compounds within this class may inhibit photosynthesis in certain plant systems, indicating potential applications as herbicides or fungicides in agricultural settings . This aspect could be particularly valuable in developing environmentally friendly agricultural chemicals.

Case Studies and Research Findings

Research into the biological activity of this compound has yielded promising results. For instance:

  • Antimicrobial Efficacy : A study demonstrated that modifications to the chloro and pyridine functionalities significantly impacted the compound's efficacy against Mycobacterium tuberculosis, highlighting the importance of structural features in determining biological activity .
  • Cytotoxicity Assays : Although direct studies on this compound are scarce, related compounds have shown enhanced cytotoxicity profiles against breast cancer cell lines (MCF-7 and T47D), suggesting that further exploration could reveal similar properties for this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

N-(4-Chlorophenyl) Analogs
  • N-(4-Chlorophenyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide (CAS: 339107-26-5) replaces the tert-butyl group with a 4-chlorophenyl substituent.
    • Molecular Formula : C₁₆H₁₆Cl₂N₄O
    • Molecular Weight : 351.24 g/mol
    • Key Differences : The 4-chlorophenyl group introduces a planar aromatic ring with an electron-withdrawing chlorine atom, likely altering binding affinity compared to the bulky tert-butyl group. The increased molecular weight (Δ +54.44 g/mol) reflects the added chlorine and phenyl ring.
Phenyl-Substituted Analogs

Pyridinyl/Pyrimidinyl Substituent Modifications

Cyanopyridinyl Derivatives
  • 4-(3-Cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 946385-51-9) incorporates a cyano group and phenyl ring on the pyridinyl moiety.
Hydroxymethyl-Pyrimidinyl Derivatives

Impact of tert-Butyl vs. Other Protecting Groups

  • tert-Butyl 4-[2-(hydroxymethyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate (CAS: 179250-28-3) retains the tert-butyl group but substitutes the pyridinyl ring with a hydroxymethylphenyl group.
    • Molecular Formula : C₁₆H₂₄N₂O₃
    • Molecular Weight : 292.37 g/mol
    • Key Differences : The hydroxymethylphenyl substituent combines aromaticity with a polar functional group, balancing lipophilicity and solubility.

Structural and Functional Analysis

Molecular Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
339107-28-7 (Target) C₁₄H₂₁ClN₄O 296.80 tert-butyl, 6-chloro-2-pyridinyl
339107-26-5 C₁₆H₁₆Cl₂N₄O 351.24 4-chlorophenyl, 6-chloro-2-pyridinyl
946385-51-9 C₂₁H₂₄N₄O₂ 364.44 tert-butyl, 3-cyano-6-phenylpyridinyl
179250-28-3 C₁₆H₂₄N₂O₃ 292.37 tert-butyl, 2-hydroxymethylphenyl

Functional Implications

  • Electronic Effects: Chloro and cyano groups modulate electron density, influencing receptor binding (e.g., 5-HT₁A antagonism in analogs like p-MPPI ).
  • Metabolic Stability : Bulky substituents like tert-butyl may slow oxidative metabolism compared to smaller groups (e.g., phenyl).

Q & A

Q. What are the optimal synthetic routes for N-(tert-butyl)-4-(6-chloro-2-pyridinyl)tetrahydro-1(2H)-pyrazinecarboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including coupling of pyridine derivatives with tetrahydro-1(2H)-pyrazinecarboxamide precursors. For example, palladium-mediated cross-coupling (e.g., using (en*)Pd(NO₃)₂ complexes) has been effective for integrating the 6-chloro-2-pyridinyl moiety into heterocyclic frameworks . Optimization strategies include:

  • Temperature control (e.g., anhydrous conditions at 0–25°C for acetyl chloride reactions) .
  • Use of tert-butyl carbamate intermediates to protect reactive groups, as seen in analogous tert-butyl piperazinecarboxylate syntheses .
  • Purification via column chromatography or recrystallization to isolate high-purity products (≥97% by HPLC) .

Q. How should researchers approach the purification and characterization of this compound to ensure high purity and correct structural confirmation?

Methodological steps include:

  • Purification : Employ gradient elution in reversed-phase HPLC or silica gel chromatography to resolve byproducts .
  • Characterization :
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry, particularly for the tetrahydro-1(2H)-pyrazine ring .
  • Mass spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS for protonated ions) .
  • X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) to resolve ambiguous structural features .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in crystallographic data obtained during structural elucidation?

Discrepancies in crystallographic data (e.g., twinning or low-resolution datasets) can be addressed by:

  • Using SHELXD for experimental phasing and SHELXL for refinement, which are robust for small-molecule and high-resolution macromolecular data .
  • Applying twin refinement protocols in SHELXL for handling pseudo-merohedral twinning .
  • Cross-validating results with spectroscopic data (e.g., NMR coupling constants to confirm ring conformations) .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity or interaction mechanisms of this compound?

Methodological workflows include:

  • Molecular docking : Use software like AutoDock Vina to simulate binding interactions with target proteins (e.g., kinases or GPCRs). Parameters should account for the compound’s tert-butyl group, which may influence steric hindrance .
  • MD simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to identify key residues for binding .
  • QSAR modeling : Train models on analogs (e.g., tert-butyl pyrimidinyl derivatives) to correlate structural features with activity .

Q. What methodological considerations are critical for conducting structure-activity relationship (SAR) studies on analogs of this compound?

Key steps include:

  • Synthetic diversification : Introduce substituents at the 6-chloro-pyridinyl or tetrahydro-pyrazine positions (e.g., bromo, nitro, or methyl groups) .
  • Pharmacological assays : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and in vivo (e.g., pharmacokinetics in rodent models) .
  • Data normalization : Use IC₅₀ values and statistical tools (e.g., ANOVA) to identify significant activity trends while controlling for batch effects .

Q. How can researchers analyze stability and degradation pathways of this compound under varying storage or experimental conditions?

Stability studies should involve:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and acidic/basic conditions (pH 1–13) to identify degradation products .
  • LC-MS/MS analysis : Track degradation kinetics and characterize byproducts via fragmentation patterns .
  • Crystallinity monitoring : Use powder XRD to detect amorphous phase formation, which may accelerate degradation .

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